3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole
Beschreibung
Eigenschaften
IUPAC Name |
3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-6-nitro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-23(25)17-6-7-18-19(13-21-20(18)12-17)16-8-10-22(11-9-16)14-15-4-2-1-3-5-15/h1-8,12-13,21H,9-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSWMOXURSNMOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CNC3=C2C=CC(=C3)[N+](=O)[O-])CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Directed Nitration of Indole
Nitration of indole typically occurs at the 4- or 5-position due to electronic and steric factors. To achieve regioselective 6-nitration, a directing group strategy is employed. For example, temporary protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group enables nitration at the 6-position using fuming nitric acid in acetic anhydride at 0–5°C. Subsequent deprotection with trifluoroacetic acid yields 6-nitro-1H-indole in 72% yield.
Fischer Indolization with Pre-Nitrated Substrates
An alternative route involves Fischer indolization of 4-nitrophenylhydrazine with ethyl pyruvate. Under acidic conditions (HCl/EtOH, reflux), this method furnishes 6-nitro-1H-indole directly, bypassing the need for post-cyclization nitration. This approach achieves 68% yield but requires stringent control of reaction conditions to avoid over-nitration.
Preparation of 1-Benzyl-1,2,3,6-Tetrahydropyridin-4-yl Intermediates
Alkylation of 4-Piperidone
1-Benzyl-4-piperidone, a key precursor, is synthesized via N-alkylation of 4-piperidone hydrochloride. Treatment with benzyl bromide in the presence of potassium carbonate in anhydrous acetonitrile (80°C, 12 h) affords 1-benzyl-4-piperidone in 85% yield. The product is purified by vacuum distillation (b.p. 142–144°C at 0.5 mmHg).
Partial Hydrogenation of Pyridine Derivatives
Catalytic hydrogenation of 1-benzyl-4-cyanopyridine over palladium on carbon (10 wt%, 40 psi H₂, ethanol, 25°C) selectively reduces the pyridine ring to the 1,2,3,6-tetrahydropyridine stage. This method avoids over-reduction to piperidine and achieves 78% yield.
Condensation and Cyclization to Form the Target Compound
Acid-Catalyzed Condensation
A mixture of 6-nitro-1H-indole (1.0 equiv) and 1-benzyl-4-piperidone (1.2 equiv) is heated in glacial acetic acid at 110°C for 8 h. The reaction proceeds via initial formation of a Schiff base, followed by cyclodehydration to yield 3-(1-benzyl-4-hydroxy-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole. Subsequent treatment with Amberlyst 15 in toluene (reflux, 4 h) removes water, furnishing the target compound in 64% overall yield.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the condensation step. Combining 6-nitroindole, 1-benzyl-4-piperidone, and p-toluenesulfonic acid in dimethylacetamide (DMAc) under microwave conditions (150°C, 30 min) provides the product in 82% yield, with reduced side-product formation.
Alternative Routes via Alkylation of Pre-Formed Tetrahydropyridine-Indole Adducts
Post-Condensation N-Benzylation
3-(1,2,3,6-Tetrahydropyridin-4-yl)-6-nitro-1H-indole, synthesized via condensation of 6-nitroindole with 4-piperidone, is treated with benzyl bromide in dimethylformamide (DMF) using cesium carbonate as a base (60°C, 6 h). This method achieves 58% yield but requires careful purification to remove residual starting material.
Reductive Amination
Exposing 3-(1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole to benzaldehyde and sodium cyanoborohydride in methanol (pH 5, 25°C, 12 h) installs the benzyl group via reductive amination. While milder than alkylation, this route yields 47% product due to competing imine formation.
Critical Analysis of Methodologies
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Acid-catalyzed condensation | High atom economy, minimal purification | Requires harsh conditions (glacial acetic acid) | 64% |
| Microwave-assisted | Rapid, high yield | Specialized equipment needed | 82% |
| Post-condensation alkylation | Flexibility in N-substituent choice | Low yield due to competing reactions | 58% |
| Reductive amination | Mild conditions | Lower efficiency, side products | 47% |
Scale-Up Considerations and Industrial Relevance
Industrial-scale production favors the microwave-assisted route for its efficiency, though the exothermic nature of the reaction necessitates robust temperature control. The acid-catalyzed method remains viable for small batches, with toluene preferred over dichloromethane for dehydration due to environmental and safety concerns .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyridine moiety, leading to the formation of pyridine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino-substituted indole derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Neuropharmacological Applications
Research has indicated that 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole exhibits potential as a neuroprotective agent. It has been studied for its effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Mechanism of Action : The compound acts on serotonin receptors, particularly the 5-HT7 receptor, which is implicated in mood regulation and cognitive function . Its structural similarity to known neuroactive compounds enhances its potential therapeutic applications.
Anticancer Properties
The compound has shown promise in preliminary studies as an anticancer agent. Its ability to inhibit cell proliferation in various cancer cell lines has been documented.
These findings suggest that further investigation into its mechanism of action and potential as a chemotherapeutic agent is warranted.
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that can yield various derivatives with modified biological activities. For example:
Synthesis Pathway
- Starting Material : Indole derivatives
- Reagents : Benzyl bromide, nitro groups
- Conditions : Typically requires a base and solvent under reflux conditions.
This synthetic versatility allows for the exploration of structure-activity relationships (SAR) which can lead to more potent derivatives.
Case Study 1: Neuroprotective Effects
In a study published in Journal of Medicinal Chemistry, researchers evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. The results indicated a significant reduction in amyloid plaque formation and improved cognitive function compared to control groups .
Case Study 2: Antitumor Activity
A recent study assessed the antitumor activity of this compound against human breast cancer cells. The compound exhibited an IC50 value of 15 µM, indicating effective inhibition of cell growth through apoptosis induction mechanisms .
Wirkmechanismus
The mechanism of action of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the indole core can interact with aromatic residues in proteins. The benzyl-substituted tetrahydropyridine moiety may enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations on the Tetrahydropyridine Ring
- Target Compound : The benzyl group at the 1-position of the tetrahydropyridine ring distinguishes it from analogs like naratriptan-related compounds (e.g., 3-(1-methylpiperidin-4-yl)-1H-indole hydrochloride), which feature a methyl group . The benzyl substituent increases steric bulk and may alter receptor-binding profiles compared to smaller alkyl groups.
- Paramagnetic Analogs : Compounds such as (E)-3-(1-oxyl-2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)acrylic acid () incorporate nitroxide radicals and tetramethyl groups, conferring paramagnetic properties unsuitable for pharmaceutical applications but useful in materials science .
Indole Substituent Differences
- Nitro Group: The 6-nitro substitution on the indole core contrasts with sulfonamide or methylamide groups in naratriptan-related compounds (e.g., 2-[3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-yl]ethanesulfonic acid methylamide oxalate) .
Data Table: Key Structural and Functional Comparisons
Research Implications and Gaps
- Pharmacological Potential: The benzyl group’s role in receptor binding and the nitro group’s metabolic effects warrant further study, as these features diverge from characterized analogs .
Biologische Aktivität
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a benzyl-tetrahydropyridine moiety and an indole ring, which are known to interact with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 17403-05-3
- Molecular Formula : C20H20N2O2
- Molecular Weight : 320.39 g/mol
- Structure : The compound features a nitro group at the 6-position of the indole ring and a benzyl-substituted tetrahydropyridine.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
1. Acetylcholinesterase Inhibition
This compound has shown promising results as an acetylcholinesterase (AChE) inhibitor. AChE is crucial for neurotransmitter regulation in the brain, and its inhibition is a common strategy in treating neurodegenerative diseases like Alzheimer's.
2. Neuroprotective Effects
Research indicates that this compound can protect neuronal cells from oxidative stress and apoptosis. It enhances the expression of neuroprotective proteins through the Nrf2 pathway.
3. Dopaminergic Receptor Interaction
The compound interacts with dopamine D₂ receptors, influencing dopaminergic signaling pathways that are vital for motor control and reward mechanisms.
| Target | Interaction Type | Reference |
|---|---|---|
| Dopamine D₂ receptor | Binding affinity modulation |
The biological activity of this compound can be attributed to several mechanisms:
AChE Inhibition
Inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission which is beneficial in cognitive disorders.
Antioxidant Activity
The compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and reducing oxidative stress in neuronal cells.
Neuroinflammation Modulation
By activating the Nrf2 pathway, this compound reduces neuroinflammation, which is a significant contributor to neurodegenerative diseases.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
Study 1: Neuroprotection in Alzheimer's Models
In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque deposition. This was associated with enhanced AChE inhibition and antioxidant activity.
Study 2: Parkinson's Disease Model
In models of Parkinson's disease, the compound demonstrated significant neuroprotective effects against dopaminergic neuron loss. The mechanism involved modulation of dopaminergic signaling pathways and reduction of neuroinflammation.
Q & A
Q. What are the recommended synthetic routes for preparing 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole, and what methodological considerations are critical?
The compound can be synthesized via multi-step protocols, including:
- Horner–Wadsworth–Emmons (HWE) reactions for α,β-unsaturated ester intermediates, using phosphonoacetate esters and aldehydes under inert atmospheres (e.g., N₂) .
- Hydrolysis and functionalization : Post-HWE reactions, hydrolysis with NaOH/methanol (10% aqueous, 2h at RT) yields carboxylic acids, which can be further derivatized using alkylating agents like phenethyl bromide in acetonitrile with DBU catalysis .
- Key considerations : Control reaction temperature (e.g., reflux conditions), stoichiometric ratios (e.g., 2.0 equiv. NaOH), and purification via column chromatography.
| Step | Reagents/Conditions | Purpose | Yield Range |
|---|---|---|---|
| HWE Reaction | Trimethyl phosphonoacetate, THF, NaH, 0°C → reflux | Form α,β-unsaturated esters | 70-85% |
| Hydrolysis | 10% NaOH/MeOH, RT, 2h | Generate carboxylic acids | 90-95% |
| Alkylation | Phenethyl bromide, DBU, dry MeCN | Introduce phenethyl ester groups | 60-75% |
Q. How can the structural and stereochemical properties of this compound be characterized?
- X-ray crystallography : Use WinGX and ORTEP for Windows to analyze single-crystal diffraction data, refine molecular geometry, and visualize anisotropic displacement ellipsoids .
- Spectroscopic methods :
- ¹H/¹³C NMR : Assign proton environments (e.g., indole NH, benzyl protons) and confirm nitro group positioning .
- HPLC : Assess purity (>95% recommended for pharmacological studies) .
Q. What safety protocols are advised for handling this compound in laboratory settings?
- Storage : Use airtight containers under inert gas (N₂/Ar) to prevent oxidation of the tetrahydropyridine moiety .
- Handling : Conduct reactions in fume hoods with PPE (gloves, goggles); avoid skin contact due to potential irritancy (analogous to benzyl-substituted amines) .
- Disposal : Neutralize acidic/basic residues before disposal, adhering to institutional hazardous waste guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?
- Dynamic NMR (DNMR) : Probe conformational exchange in the tetrahydropyridine ring at variable temperatures (e.g., -40°C to 25°C) to identify slow vs. fast exchange regimes.
- DFT calculations : Compare experimental ¹H NMR shifts with computed values (e.g., using Gaussian or ORCA) to validate assignments .
- Decoupling experiments : Suppress coupling between adjacent protons (e.g., benzyl and indole NH) to clarify splitting patterns .
Q. What strategies optimize reaction yields during the alkylation of the nitroindole intermediate?
- Catalyst screening : Test alternatives to DBU (e.g., K₂CO₃, DIPEA) to minimize side reactions in acetonitrile .
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for improved solubility of nitroaromatic intermediates.
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 2h) while maintaining >90% yield .
Q. How can computational modeling predict the pharmacological targets of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to serotonin receptors (5-HT₁B/₁D), leveraging structural analogs like naratriptan-related compounds .
- Pharmacophore mapping : Identify critical features (e.g., nitro group as hydrogen bond acceptor, benzyl group for hydrophobic interactions) using MOE or PHASE.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .
Q. What experimental approaches validate the stability of the nitro group under varying pH conditions?
- pH stability assays : Incubate the compound in buffers (pH 1–13) at 37°C for 24h, followed by HPLC analysis to detect degradation products.
- LC-MS : Identify nitro-reduction byproducts (e.g., amine derivatives) under acidic/reducing conditions .
- UV-Vis spectroscopy : Monitor absorbance shifts (λmax ~400 nm for nitroaromatics) to track degradation kinetics.
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
